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Spiro[3.3]heptan-1-one

Cat. No.: B1611556
CAS No.: 63049-05-8
M. Wt: 110.15 g/mol
InChI Key: XJYDBQLYSOZWCC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic and Medicinal Chemistry Research

Spirocyclic scaffolds are increasingly vital in drug discovery and organic chemistry due to their distinct three-dimensional (3D) structures. tandfonline.com Unlike flat aromatic systems, the inherent 3D nature of spirocycles allows for the precise spatial arrangement of functional groups, which can lead to more significant interactions with the three-dimensional binding sites of proteins. tandfonline.com This structural rigidity, a hallmark of spirocycles composed of smaller rings, results in a limited number of well-defined conformations, which can reduce the entropic penalty upon binding to a biological target. tandfonline.com

The incorporation of spirocyclic motifs into molecules is a recognized strategy for improving physicochemical properties. bldpharm.com An important metric in drug design is the fraction of sp3 hybridized carbons (Fsp3); a higher Fsp3 count is often correlated with greater clinical success. bldpharm.com Spirocycles inherently increase the Fsp3 value of a molecule, which can lead to enhanced water solubility and metabolic stability compared to their aromatic counterparts. tandfonline.combldpharm.com Furthermore, the unique topology of spirocyclic systems provides access to novel chemical space, offering opportunities to develop intellectual property in areas where traditional scaffolds have been extensively explored. tandfonline.comresearchgate.net

In medicinal chemistry, spirocyclic scaffolds are recognized as effective bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. researchgate.net For instance, the spiro[3.3]heptane framework has been successfully used as a saturated bioisostere for phenyl rings in various drug candidates, demonstrating the potential to maintain or enhance biological activity while improving drug-like properties. researchgate.netchemrxiv.orgresearchgate.net

Historical Context and Early Research into Spiro[3.3]heptane Derivatives

The study of spiro compounds dates back to the early 20th century, but the spiro[3.3]heptane system has been a more recent focus of intensive investigation. diva-portal.org Early applications of this ring system were primarily in the development of structure-activity relationships (SAR) due to the rigid scaffold it provides for orienting functional groups. diva-portal.org

Synthetic access to the spiro[3.3]heptane core was historically a challenge, which limited its exploration. diva-portal.org Early methods often involved multi-step sequences. A significant advancement in the synthesis of substituted spiro[3.3]heptanes involved the [2+2] cycloaddition of ketenes with alkenes. diva-portal.orgnih.gov For example, the reaction of dichloroketene (B1203229) with a suitable alkene, followed by reductive dechlorination, provided a pathway to the core structure. nih.gov Another classical approach has been the double alkylation of malonic esters. researchgate.netchemrxiv.org

In recent years, more streamlined and modular synthetic approaches have been developed, significantly expanding the accessibility and diversity of spiro[3.3]heptane derivatives for research. researchgate.netnih.gov These modern methods have been crucial in unlocking the full potential of this scaffold in various fields of chemistry.

Rationale for Academic Investigation of Spiro[3.3]heptan-1-one

The academic and industrial interest in this compound and its derivatives stems from its unique combination of high strain, three-dimensionality, and its utility as a versatile synthetic intermediate. chemrxiv.orgnih.gov The C(1)-oxidized form of spiro[3.3]heptane is a particularly attractive target because the ketone functionality allows for a wide range of subsequent chemical transformations, enabling further diversification of the scaffold. nih.gov

The spiro[3.3]heptane framework is a highly strained system due to the presence of two fused cyclobutane (B1203170) rings. This ring strain is a key feature that influences its reactivity. The synthesis of this compound can be achieved through innovative methods that leverage this strain. One such novel approach involves a 'strain-relocating' semipinacol rearrangement. researchgate.netnih.govnih.gov In this process, a 1-bicyclobutylcyclopropanol intermediate, formed from the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent, rearranges in the presence of acid to yield the sulfonyl-substituted this compound. nih.govnih.gov This reaction is noteworthy for being fully regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones for the first time. researchgate.netnih.gov

The study of such rearrangements in strained carbene intermediates like spiro[3.3]hept-1-ylidene provides fundamental insights into competing ring-contraction and ring-expansion pathways, which are governed by the distinct conformations of the carbene. acs.org Understanding and controlling the reactivity of these high-energy intermediates is a significant area of research in physical organic chemistry.

The rigid, non-planar structure of the spiro[3.3]heptane core is a defining characteristic that makes it a valuable scaffold in molecular design. google.com Unlike flexible chains or flat rings, the spiro[3.3]heptane system provides a rigid framework that allows for the precise and predictable positioning of substituents in three-dimensional space. diva-portal.orgresearchgate.net This is particularly advantageous in medicinal chemistry, where the specific orientation of functional groups is critical for effective binding to biological targets. tandfonline.com

The spiro[3.3]heptane scaffold has been identified as a bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgresearchgate.net A key difference lies in the exit vectors—the bonds connecting substituents to the core. While a para-substituted phenyl ring has collinear exit vectors (180°), the corresponding vectors in a 2,6-disubstituted spiro[3.3]heptane are non-collinear. chemrxiv.org This non-planarity and the specific angles of the exit vectors allow molecules incorporating this scaffold to explore different regions of chemical space compared to their aromatic counterparts. chemrxiv.org The ketone in this compound serves as a handle to install these substituents and build molecules with novel 3D shapes. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀O nih.gov
Molecular Weight110.15 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number63049-05-8 nih.gov

Table 2: Comparison of Exit Vector Angles

ScaffoldExit Vector Angle (φ)Source
para-substituted Phenyl Ring~0.6-2.2° chemrxiv.org
Spiro[3.3]heptane~22.8-29.7° chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B1611556 Spiro[3.3]heptan-1-one CAS No. 63049-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYDBQLYSOZWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501890
Record name Spiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63049-05-8
Record name Spiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.3]heptan-1-one
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Advanced Synthetic Methodologies for Spiro 3.3 Heptan 1 One and Its Functionalized Derivatives

Strain-Relocating Semipinacol Rearrangements

A novel and efficient approach to spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. nih.govnih.gov This strategy leverages the high strain energy of bicyclo[1.1.0]butane and cyclopropanol (B106826) intermediates to drive the formation of the spirocyclic ketone.

Acid-Catalyzed Rearrangement of 1-Bicyclobutylcyclopropanol Intermediates

A key methodology for the synthesis of spiro[3.3]heptan-1-ones involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.govresearchgate.net This reaction proceeds through the initial nucleophilic addition to a cyclopropanone (B1606653) equivalent, which is generated in situ. The resulting 1-bicyclobutylcyclopropanol intermediate is then subjected to an acid-catalyzed rearrangement to yield the desired spiro[3.3]heptan-1-one. nih.govnih.gov

The rearrangement is typically promoted by Brønsted or Lewis acids, such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃), at room temperature. nih.gov This process can be performed in a telescopic manner, enhancing its efficiency. nih.gov The sulfonyl group plays a crucial role, serving as a base-labile protecting group and imparting crystallinity to the cyclopropanone precursors. researchgate.net The choice of the sulfonyl moiety, both in terms of its electronic and steric properties, can significantly impact the reaction. nih.govresearchgate.net For instance, electron-rich aromatic sulfonyl groups on the bicyclobutane component generally lead to higher yields of the final product. nih.gov

Table 1: Effect of Sulfonyl Group on the Bicyclobutane Component on the Yield of this compound Derivatives
Sulfonyl GroupYield (%)
4-MeO-PhSO₂85
PhSO₂78
4-Cl-PhSO₂72
2,4,6-iPr₃-PhSO₂65

Stereospecific and Regiospecific Transformations for Optically Active Products

A significant advantage of the strain-relocating semipinacol rearrangement is its ability to produce optically active spiro[3.3]heptan-1-ones in a fully regio- and stereospecific manner. nih.govnih.govresearchgate.net When starting with an enantioenriched substituted cyclopropanone equivalent, the chirality is effectively transferred to the final spirocyclic product. nih.govnih.govresearchgate.net

This stereospecificity has been demonstrated in the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.gov The reaction of an optically active 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclobutane, followed by an AlCl₃-mediated rearrangement, can yield the corresponding this compound with high enantiomeric purity. rsc.org For example, a product with a high enantiomeric excess (96% ee) has been achieved, indicating minimal loss of stereochemical information during the rearrangement process. rsc.org This method represents the first general approach to enantioenriched derivatives of this class of compounds. researchgate.net

The regioselectivity of the reaction is also excellent, ensuring that the desired constitutional isomer is formed exclusively. vulcanchem.com

Mechanistic Aspects of Cyclopropylcarbinyl Cation Rearrangements

The underlying mechanism of this transformation is believed to involve a cyclopropylcarbinyl cation rearrangement. nih.govnih.govresearchgate.net The reaction is thought to be initiated by the protonation of the bicyclobutyl moiety of the 1-bicyclobutylcyclopropanol intermediate. nih.govnih.govresearchgate.net This protonation leads to the formation of a highly strained cyclopropylcarbinyl cation.

Cycloaddition Strategies

Cycloaddition reactions provide an alternative and powerful approach for the construction of the spiro[3.3]heptane framework. These methods often involve the stepwise formation of the two cyclobutane (B1203170) rings.

[2+2] Cycloadditions Involving Ketenes and Olefins

The [2+2] cycloaddition reaction between a ketene (B1206846) and an olefin is a well-established method for the synthesis of cyclobutanones and can be applied to the construction of the spiro[3.3]heptane system. diva-portal.org This approach can be used to build the second cyclobutane ring onto a pre-existing methylenecyclobutane (B73084) derivative. nih.gov The reaction can be performed under thermal conditions. diva-portal.org While effective, these successive [2+2] cycloadditions can sometimes result in low to moderate yields and may require chromatographic purification. diva-portal.org

Dichloroketene (B1203229) Addition for Spiro[3.3]heptane Skeleton Construction

A specific and synthetically useful variant of the ketene cycloaddition involves the use of dichloroketene. diva-portal.orgchemrxiv.org Dichloroketene, typically generated in situ, readily undergoes a [2+2] cycloaddition with a suitable olefin, such as a methylenecyclobutane, to form a dichlorinated spiro[3.3]heptan-2-one derivative. nih.gov

This strategy has been successfully employed in the synthesis of various functionalized spiro[3.3]heptanes. nih.gov For instance, the cycloaddition of dichloroketene to an appropriately substituted methylenecyclobutane can serve as a key step in the synthesis of spirocyclic glutamic acid analogs. nih.gov The resulting dichlorinated ketone can then be subjected to further transformations, such as reductive dechlorination, to afford the target spiro[3.3]heptane derivative. nih.gov

Table 2: Key Steps in a Dichloroketene-Based Synthesis of a Spiro[3.3]heptane Intermediate
Reaction StepReactantsProductYield (%)
[2+2] CycloadditionMethylenecyclobutane derivative and DichloroketeneDichlorinated spiro[3.3]heptan-2-one85
Reductive DechlorinationDichlorinated spiro[3.3]heptan-2-oneSpiro[3.3]heptan-2-one derivative91

Rearrangement-Based Syntheses

Rearrangement reactions offer powerful and often elegant strategies for the construction of complex molecular architectures from simpler precursors. In the context of this compound synthesis, intramolecular rearrangements that exploit the inherent ring strain of small ring systems have proven to be particularly effective for assembling the core spirocyclic framework.

Lewis Acid-Catalyzed Rearrangement of Oxadispiro[2.0.3.1]octane Derivatives

A key strategy for synthesizing functionalized spiro[3.3]heptane skeletons involves the Lewis acid-catalyzed rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives. researchgate.netrsc.orgscispace.comresearchgate.net This method capitalizes on a "strain-relocating" semipinacol rearrangement to construct the spiro[3.3]heptane core. researchgate.netnih.govnih.gov The process is initiated by the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol, which serves as a cyclopropanone equivalent. researchgate.netnih.govnih.gov The resulting 1-bicyclobutylcyclopropanol intermediate is then treated with a Lewis acid or a protic acid, such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃), at room temperature. nih.gov

This acid treatment induces a rearrangement, likely proceeding through the initial protonation of the bicyclobutyl group, followed by a researchgate.netCurrent time information in Le Flore County, US.-rearrangement of the resulting cyclopropylcarbinyl cation. researchgate.netnih.govnih.gov This cascade effectively expands one of the cyclopropane (B1198618) rings of the oxadispiro[2.0.3.1]octane system to form the second cyclobutane ring of the this compound product. researchgate.net A significant advantage of this methodology is its high degree of regio- and stereospecificity. When an optically active substituted cyclopropanone equivalent is used, the reaction proceeds to yield optically active 3-substituted spiro[3.3]heptan-1-ones, preserving the enantiomeric purity of the starting material. researchgate.netnih.govnih.gov This method has been successfully applied to the preparation of all four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from a common 3-oxocyclobutanecarboxylic acid precursor. researchgate.netrsc.orgscispace.com

Table 1: Lewis Acid-Catalyzed Rearrangement for this compound Synthesis

Starting Material Catalyst Product Key Features Reference
1-Bicyclobutylcyclopropanol intermediate MsOH or AlCl₃ Substituted this compound Strain-relocating semipinacol rearrangement; Telescopic process; High regio- and stereospecificity nih.gov

Meinwald Oxirane Rearrangement in Spirocyclic Systems

The Meinwald rearrangement, a classic acid-catalyzed transformation of epoxides to carbonyl compounds, has been adapted for the synthesis of this compound derivatives. This rearrangement serves as a crucial step in constructing the second cyclobutane ring of the spirocycle, particularly for accessing derivatives with specific substitution patterns, such as 1,5- or 1,6-disubstitution. nih.govresearchgate.net

The synthetic sequence typically begins with an appropriately substituted cyclobutane precursor. For instance, an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) can be converted to a cyclopropylidene derivative via olefination. nih.gov Subsequent epoxidation of the exocyclic double bond furnishes an 8-oxadispiro[2.0.3.1]octane intermediate. nih.gov Treatment of this spirocyclic epoxide with an acid catalyst then triggers the Meinwald rearrangement. nih.govenamine.net Although two rearrangement pathways are theoretically possible, leading to either a spiro[2.4]heptane or a spiro[3.3]heptane system, the expansion of the cyclopropyl (B3062369) ring is found to be the more favorable pathway. nih.gov This selective rearrangement yields the desired spiro[3.3]heptanone core. This strategy has been instrumental in the synthesis of diastereomeric 5-oxospiro[3.3]heptane-1-carboxylic acids. nih.gov

Multicomponent and Modular Approaches

Multicomponent and modular synthetic strategies provide a convergent and efficient means to construct the spiro[3.3]heptane framework and its derivatives. These methods often involve the formation of the core spirocycle through a key cyclization step, followed by diverse functional group manipulations to generate a library of building blocks.

Double Alkylation Using TosMIC or Malonate Diesters

A robust and widely used method for constructing the spiro[3.3]heptane core is the double alkylation of an active methylene (B1212753) compound with a suitable 1,1-bis(electrophilic) cyclobutane derivative. nih.govchemrxiv.orgscilit.comchemrxiv.org This approach is highly convergent and allows for the preparation of various functionalized spiro[3.3]heptanes on a large scale. nih.govchemrxiv.orgscilit.comchemrxiv.org

In this strategy, 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives serve as the key dielectrophilic partners. chemrxiv.orgchemrxiv.org The active methylene compound can be either tosylmethyl isocyanide (TosMIC) or diethyl malonate. nih.govchemrxiv.org

Using TosMIC: The reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with TosMIC in the presence of a strong base like sodium hydride (NaH), followed by acidic hydrolysis of the intermediate isonitrile, yields the corresponding 6,6-difluorospiro[3.3]heptan-2-one. nih.gov A similar reaction with a trifluoromethyl-substituted dibromide and subsequent hydrolysis provides the corresponding ketone in a 44% yield. chemrxiv.org

Using Malonate Diesters: Alternatively, the sodium hydride-mediated double alkylation of diethyl malonate with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane affords the corresponding spiro[3.3]heptane-2,2-dicarboxylate in high yield (88%). nih.gov This method has been scaled up to produce hundreds of grams of product. nih.gov The historical synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, known as Fecht's acid, also utilized the alkylation of malonic esters with the tetrabromide derivative of pentaerythritol.

Table 2: Double Alkylation for Spiro[3.3]heptane Core Synthesis

Active Methylene Compound Electrophile Base Product Yield Reference
Diethyl malonate 1,1-bis(bromomethyl)-3,3-difluorocyclobutane NaH Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate 88% nih.gov
Tosylmethyl isocyanide (TosMIC) 1,1-bis(bromomethyl)-3,3-difluorocyclobutane NaH 6,6-Difluorospiro[3.3]heptan-2-one (after hydrolysis) 45% (2 steps) nih.gov
Diethyl malonate 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane - Diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate 62% chemrxiv.org

Functional Group Transformations post-Spirocycle Formation

Once the this compound or a related functionalized core is assembled, a wide array of functional group interconversions can be performed to access a diverse range of derivatives. chemrxiv.orgchemrxiv.org This modular approach is highly valuable for generating libraries of building blocks for applications in medicinal chemistry and materials science. chemrxiv.orgrsc.org

Starting from the ketone or ester derivatives obtained from double alkylation strategies, a variety of transformations can be executed:

Reduction: The ketone functionality in this compound derivatives can be readily reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). nih.govchemrxiv.org

Saponification and Decarboxylation: Diesters, such as those derived from malonate alkylation, can be saponified to the corresponding dicarboxylic acids. chemrxiv.org Subsequent thermal decarboxylation can then provide the mono-carboxylic acid. chemrxiv.org Selective saponification of a diester with one equivalent of base can yield the monoester, which is a versatile intermediate. nih.gov

Curtius Rearrangement: The monoester can be converted to an acyl azide, which then undergoes a Curtius rearrangement to install an amine functionality, often protected as a Boc-carbamate. nih.gov

Hydrogenation: Cyano groups can be reduced to primary amines via catalytic hydrogenation, for example, using Raney Nickel. nih.gov

These transformations provide access to a broad spectrum of mono- and bifunctional spiro[3.3]heptane building blocks, including alcohols, amines, carboxylic acids, and amino acids, on a gram to multigram scale. chemrxiv.orgchemrxiv.org

Enantioselective and Diastereoselective Synthetic Routes

The development of stereoselective methods for the synthesis of this compound and its derivatives is of significant interest, as the three-dimensional nature of the spirocyclic scaffold makes stereochemistry a critical determinant of its biological activity and physical properties.

Enantioselective syntheses often rely on the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the synthesis of enantiomerically enriched 3-tert-butylthis compound has been achieved using chiral catalysts to induce asymmetry. smolecule.com Furthermore, the strain-relocating semipinacol rearrangement described earlier is inherently stereospecific; starting with an enantioenriched cyclopropanol precursor leads to the formation of an optically active this compound with high fidelity. nih.govnih.govresearchgate.net

Diastereoselective routes are crucial for controlling the relative stereochemistry of multiple stereocenters on the spiro[3.3]heptane framework. A common strategy involves the use of chiral auxiliaries. For example, a modified Strecker reaction employing Ellman's sulfinamide as a chiral auxiliary has been used on racemic spirocyclic ketones to generate amino acid derivatives. nih.govresearchgate.net While the diastereoselectivity of this particular reaction was reported as low to moderate, the resulting diastereomers were separable by chromatography, allowing for the isolation of pure stereoisomers whose absolute configurations were confirmed by X-ray crystallography. nih.govresearchgate.net

Another approach to achieving diastereoselectivity is through cycloaddition reactions where the facial selectivity is controlled by the existing stereochemistry of the substrate. The Staudinger-type [2+2]-cycloaddition of a ketene intermediate with an imine to form a bis-spirocyclic bis-β-lactam was found to be highly diastereoselective, favoring the cis-product. rsc.org These methods highlight the ongoing efforts to achieve precise control over the three-dimensional structure of complex spiro[3.3]heptane derivatives.

Chiral Auxiliary-Mediated Approaches (e.g., Ellman's Sulfinamide in Strecker Reactions)

The synthesis of enantiomerically pure functionalized spiro[3.3]heptane derivatives is a significant challenge in medicinal and organic chemistry. One effective strategy to control stereochemistry is the use of chiral auxiliaries. Among these, Ellman's sulfinamide has proven valuable in the context of modified Strecker reactions to generate chiral α-amino acids and their precursors from spirocyclic ketones. nih.govresearchgate.net

A practical, divergent synthetic approach has been reported for creating a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.govresearchgate.net In this methodology, racemic spirocyclic ketones, such as 6-oxospiro[3.3]heptane-1-carboxylic acid and 5-oxospiro[3.3]heptane-1-carboxylic acid derivatives, are key intermediates. nih.gov The Strecker reaction is employed to introduce the amino acid functionality. nih.govenamine.net

The reaction involves the condensation of the spirocyclic ketone with a chiral amine auxiliary, specifically Ellman's sulfinamide ((R)- or (S)-tert-butanesulfinamide), in the presence of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to form a chiral sulfinylimine. nih.gov Subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), proceeds with facial selectivity guided by the bulky chiral auxiliary, leading to the formation of diastereomeric α-aminonitrile products. nih.gov

Research has shown that this modified Strecker reaction on racemic spirocyclic ketones results in mixtures of all four possible stereoisomeric products. nih.gov The diastereoselectivity of the cyanide addition is often low to moderate. nih.govresearchgate.net For instance, in the synthesis of derivatives from 6-oxospiro[3.3]heptane-1-carboxylic acid, a diastereomeric ratio of 1:1:2:2 was observed in the crude product. nih.gov Similarly, other studies have reported achieving diastereomeric ratios of up to 4:1 in Ellman's sulfinamide-mediated Strecker reactions for spirocyclic amino acid synthesis. Despite the modest selectivity, this method is synthetically useful because the resulting diastereomers are often separable. nih.govresearchgate.net The use of Ellman's sulfinamide has been noted as more beneficial compared to other auxiliaries like (R)-α-phenylglycinol, as the resulting adducts are more stable and allow for more efficient chromatographic separation. nih.gov

Table 1: Diastereoselective Strecker Reaction of Spiro[3.3]heptane Ketones Using Ellman's Sulfinamide

Ketone Precursor Chiral Auxiliary Reagents Diastereomeric Ratio (crude) Reference

Isolation of Single Stereoisomers and Diastereomeric Pairs

A critical aspect of asymmetric synthesis is the ability to isolate the desired stereoisomers in pure form. In the synthesis of functionalized this compound derivatives, even when stereoselective reactions provide mixtures of diastereomers, subsequent separation allows for the isolation of single, enantiomerically pure compounds. nih.govrsc.orgresearchgate.net

Chromatographic methods are the primary means for separating diastereomeric pairs of spiro[3.3]heptane derivatives. Following the Strecker reaction with Ellman's sulfinamide, all resulting stereoisomers have been successfully isolated in pure form using column chromatography. nih.govresearchgate.net The stability of the sulfinamide adducts facilitates this efficient separation. nih.gov The absolute configuration of the separated stereoisomers is often unequivocally confirmed by X-ray crystallography. nih.govresearchgate.net

In other synthetic routes, the separation of diastereomeric intermediates is a key step that enables each target compound to be obtained as a single stereoisomer. rsc.orgresearchgate.net For example, in the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones, significant amounts of the exo diastereomers were also isolated following a rearrangement reaction. nih.gov

High-performance liquid chromatography (HPLC) on a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers and diastereomers. The enantiomeric excess (ee) of optically active 3-substituted spiro[3.3]heptan-1-ones has been determined using this method. nih.gov For other spiro[3.3]heptane scaffolds, such as 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid, diastereomeric amides were formed using (-)-camphorsultam as a chiral auxiliary. mdpi.com These diastereomeric amides were then effectively separated by HPLC on silica (B1680970) gel. mdpi.com

Another classical resolution technique involves the formation of diastereomeric salts. Racemic spiro[3.3]heptane-2,6-dicarboxylic acid has been resolved using the chiral resolving agent brucine (B1667951). nih.gov The resulting diastereomeric salts are separated by crystallization, followed by acidic hydrolysis to yield the enantiopure dicarboxylic acid. nih.gov It was later clarified through chiral HPLC analysis that this method initially yielded a product with 90% enantiomeric excess, which could be further purified to optical purity. nih.gov

Table 2: Methods for Isolation of Spiro[3.3]heptane Stereoisomers

Compound Type Method Key Feature Reference
Substituted α-aminonitriles Column Chromatography Separation of all four stereoisomers from a modified Strecker reaction. nih.govresearchgate.net
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid Separation of Diastereomeric Intermediates Allowed for isolation of each target compound as a single stereoisomer. rsc.orgresearchgate.net
3-Substituted spiro[3.3]heptan-1-ones Chiral HPLC Determination of enantiomeric excess (ee) of optically active products. nih.gov
2,6-Dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid HPLC of Diastereomeric Amides Amides formed with (-)-camphorsultam were separated on silica gel. mdpi.com
Spiro[3.3]heptane-2,6-dicarboxylic acid Diastereomeric Salt Crystallization Resolution using brucine as a chiral resolving agent. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of Spiro 3.3 Heptan 1 One Analogues

Mechanistic Studies of Spiro[3.3]hept-1-ylidene Carbenes

The carbene analogue, spiro[3.3]hept-1-ylidene, serves as a fascinating intermediate for studying the behavior of strained carbenes. Generated via methods such as high-vacuum flash pyrolysis (HVFP) of the sodium salt of spiro[3.3]heptan-1-one p-tosylhydrazone, this carbene undergoes rapid intramolecular rearrangements driven by the release of ring strain. researchgate.netnih.gov Computational studies have been employed to understand the structures, energies, and transition states of these complex rearrangements. nih.govresearchgate.net The carbene is predicted to exist in four different geometric conformations, which influences the selection of reaction pathways. nih.govresearchgate.net

Once generated, spiro[3.3]hept-1-ylidene undergoes two primary competitive researchgate.netresearchgate.net-sigmatropic rearrangements involving 1,2-C atom shifts. researchgate.netnih.gov These shifts are the fundamental steps that lead to either ring contraction or ring expansion, representing the two dominant mechanistic pathways for the dissipation of the carbene's high strain energy. researchgate.net The competition between these pathways is a key feature of its reactivity.

The two competing rearrangements result in distinct hydrocarbon products. researchgate.netnih.gov

Ring-Contraction: This pathway involves a 1,2-C shift that leads to the formation of cyclopropylidenecyclobutane (B169175). researchgate.netnih.gov This process is noted to be regiospecific. researchgate.netresearchgate.net

Ring-Expansion: The alternative 1,2-C shift results in ring expansion to produce bicyclo[3.2.0]hept-1(5)-ene. researchgate.netnih.gov

Under HVFP conditions, these primary products can undergo further rearrangements. For instance, chemically activated cyclopropylidenecyclobutane can rearrange to 1-methylenespiro[2.3]hexane, while some bicyclo[3.2.0]hept-1(5)-ene can undergo electrocyclic ring-opening to form 1,2-dimethylenecyclopentane. researchgate.netnih.gov After accounting for these secondary conversions, studies indicate that the ring-contraction pathway is significantly favored over ring-expansion, with a reported product ratio of 6.7:1. researchgate.netnih.gov

Table 1: Products from the Rearrangement of Spiro[3.3]hept-1-ylidene

Pathway Primary Product Secondary Product(s)
Ring-Contraction Cyclopropylidenecyclobutane 1-Methylenespiro[2.3]hexane

Transformational Chemistry of the Ketone Functionality

The carbonyl group in this compound is a key handle for synthetic transformations, allowing for a range of derivatizations. google.comgoogle.com

The ketone functionality can be selectively reduced to introduce other functional groups. Common reducing agents like lithium aluminum hydride can be used for this purpose. For complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), more robust methods like the Wolff-Kishner (using hydrazine (B178648) hydrate (B1144303) and a base) or Clemmensen (using a zinc-mercury amalgam and hydrochloric acid) reductions are applicable. google.com

The carbonyl group is amenable to a variety of addition and condensation reactions typical for ketones. google.com Nucleophilic addition reactions are a common transformation. google.com Furthermore, the ketone can be converted into an exo-methylene group via olefination reactions, such as the Wittig reaction using phosphorylides like methyltriphenylphosphonium (B96628) bromide. google.comgoogle.com This creates a double bond that can be subsequently hydrogenated to yield an alkyl substituent. google.com

Reactivity of Highly Strained Ring Systems within this compound

The significant inherent ring strain of the spiro[3.3]heptane framework makes it susceptible to strain-releasing reactions, which can be harnessed for synthetic purposes. nih.gov This strain is a defining characteristic of its reactivity, driving transformations that lead to more stable, less-strained ring systems. ugent.be

A notable example that leverages this principle is the "strain-relocating" semipinacol rearrangement used to synthesize the this compound core itself. researchgate.netnih.govnih.gov This process involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, undergoes a semipinacol rearrangement. nih.govnih.gov This rearrangement is driven by the release of strain from the highly energetic bicyclobutane moiety to form the comparatively more stable spiro[3.3]heptane system. researchgate.netnih.gov The reaction likely proceeds through the protonation of the bicyclobutyl group, followed by a researchgate.netresearchgate.net-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govnih.gov This demonstrates how the inherent strain within related bicyclic systems can be strategically redirected to construct the spiro[3.3]heptanone skeleton. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Spiro[3.3]hept-1-ylidene
This compound p-tosylhydrazone
Cyclopropylidenecyclobutane
Bicyclo[3.2.0]hept-1(5)-ene
1-Methylenespiro[2.3]hexane
1,2-Dimethylenecyclopentane
Lithium aluminum hydride
Hydrazine hydrate
Methyltriphenylphosphonium bromide
1-Sulfonylcyclopropanol
1-Sulfonylbicyclo[1.1.0]butane

Advanced Spectroscopic and Structural Characterization of Spiro 3.3 Heptan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of spiro[3.3]heptan-1-one derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the carbon skeleton and the chemical environment of the constituent atoms. The signals in the ¹H NMR spectrum of the parent this compound are complex due to the rigid, puckered nature of the cyclobutane (B1203170) rings.

For the unsubstituted this compound, specific proton signals have been reported. For instance, analysis in chloroform-d (B32938) (CDCl₃) at 500 MHz reveals distinct signals for the protons adjacent to the carbonyl group and those on the second cyclobutane ring. rsc.org The protons on the carbon alpha to the ketone typically appear as complex multiplets due to geminal and vicinal coupling. rsc.org For example, ¹H NMR data has shown signals around 3.15 ppm and 3.08 ppm, corresponding to the diastereotopic protons adjacent to the carbonyl. rsc.org

In substituted derivatives, such as cis-5-(((tert-butyldiphenylsilyl)oxy)methyl)this compound, the ¹H NMR spectrum becomes even more complex, but it is crucial for determining the relative stereochemistry. NMR data has been used to identify diastereomeric ratios in reaction mixtures. nih.gov

¹H NMR Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H2 (α to C=O)3.15dd17.7, 10.7 rsc.org
H2' (α to C=O)3.08dd17.7, 8.0 rsc.org
Other ring protons3.03 - 2.87m- rsc.org

For complex substituted spiro[3.3]heptanes, one-dimensional NMR spectra are often insufficient for complete stereochemical assignment due to signal overlap. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (or NOESY), are vital for determining the spatial proximity of protons. By identifying through-space correlations between protons, NOESY experiments can differentiate between diastereomers and confirm the relative configuration of substituents on the rigid spirocyclic core. This is especially useful in distinguishing between axial and equatorial protons in the puckered cyclobutane rings, which often have overlapping signals.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds, offering precise data on bond lengths, bond angles, and absolute and relative stereochemistry.

The absolute configuration of various chiral spiro[3.3]heptane derivatives has been unequivocally confirmed through single-crystal X-ray diffraction analysis. nih.govchemrxiv.org This technique has been applied to a range of derivatives, including those functionalized with hydroxyl, carboxylic acid, and trifluoromethyl groups. nih.govchemrxiv.org For example, the structures of intermediates in the synthesis of spirocyclic glutamic acid analogs were confirmed by X-ray crystallography, which was essential for assigning the absolute configuration of the multiple stereoisomers produced. nih.gov Similarly, the spatial structure of 6-(trifluoromethyl)spiro[3.3]heptane derivatives was evaluated using X-ray diffraction. chemrxiv.org

Examples of Spiro[3.3]heptane Derivatives Characterized by X-ray Crystallography
DerivativePurpose of AnalysisReference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneConformational analysis of the puckered cyclobutane rings. nih.gov
Stereoisomers of spirocyclic glutamic acid analogsConfirmation of absolute configuration. nih.gov
6-(Trifluoromethyl)spiro[3.3]heptane derivativesDetermination of absolute configuration and spatial structure. chemrxiv.org
Spiro[3.3]heptane-2,6-dispirofluoreneFull structural elucidation. researchgate.net

The spiro[3.3]heptane skeleton is characterized by significant ring strain. researchgate.netvulcanchem.com X-ray crystallographic studies reveal the structural consequences of this strain, most notably in the conformation of the two cyclobutane rings. The cyclobutane rings in spiro[3.3]heptane derivatives are not planar but are puckered. nih.gov

Analysis of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane showed that the two cyclobutane rings have different puckering angles, with dihedral angles of 12.9° and 21.2°, respectively. nih.gov This puckering helps to alleviate some of the torsional strain inherent in the planar cyclobutane structure. Furthermore, studies on other derivatives have shown that the spiro[3.3]heptane scaffold can exhibit conformational flexibility even in the solid state, with different conformers being observed in the crystal lattice. chemrxiv.org This inherent strain is a key feature of the molecule, influencing its reactivity, as seen in strain-relocating rearrangements. researchgate.netrsc.org

Chiral Analytical Methods

The synthesis of substituted spiro[3.3]heptan-1-ones often leads to chiral molecules. The separation and analysis of enantiomers are critical for studying their properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for determining the enantiomeric excess (ee) of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov This technique allows for the quantitative separation of the two enantiomers, providing a precise measure of the stereoselectivity of a given synthetic route. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a critical technique for the resolution of enantiomers of chiral spiro[3.3]heptane compounds. The principle of this method lies in the differential interaction between the individual enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

Research has demonstrated the successful application of chiral HPLC for determining the enantiomeric excess (ee) of optically active 3-substituted spiro[3.3]heptan-1-ones, which were synthesized via regio- and stereospecific rearrangements. nih.govresearchgate.net While specific application data on the parent compound this compound is not extensively detailed, the methodology is well-established for its derivatives, confirming its utility for this class of molecules.

A pertinent example of this application involves the separation of the enantiomers of a related spiro[3.3]heptane derivative, dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate. researchgate.net This separation highlights the effectiveness of polysaccharide-based CSPs, which are commonly used for resolving a wide range of chiral compounds. The successful resolution of these derivatives underscores the capability of chiral HPLC to provide baseline separation, allowing for the isolation of enantiopure forms. researchgate.netresearchgate.net In some cases, the use of a chiral auxiliary, such as Ellman's sulfinamide, can produce more stable adducts that allow for more efficient chromatographic separation of spirocyclic derivatives. nih.gov

The selection of the chiral stationary phase and the mobile phase is crucial for achieving optimal separation. The conditions are empirically determined to maximize the separation factor (α), which is a measure of the relative retention of the two enantiomers.

Table 1: Illustrative Chiral HPLC Separation Conditions for a Spiro[3.3]heptane Derivative This table is based on the reported separation of dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate, a derivative of the core spiro[3.3]heptane structure. researchgate.net

ParameterCondition
Stationary Phase Cellulose phenyl carbamate
Mobile Phase (Eluent) hexane/2-propanol (10/1, v/v)
Flow Rate 0.4 ml/min
Temperature 35 °C
Separation Factor (α) 1.14

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, confirm the elemental composition, and assess the purity of this compound. When coupled with Gas Chromatography (GC-MS), it provides information on both the retention time and the mass-to-charge ratio (m/z) of the compound and any impurities present. nih.gov

The primary role of MS in the analysis of this compound is the confirmation of its molecular identity. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecule's mass. High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular formula by measuring the mass with very high accuracy, which helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. While the detailed fragmentation pathways for this compound are not extensively published, they would result from the cleavage of the strained cyclobutane rings and the loss of small neutral molecules like carbon monoxide (CO) and ethylene (B1197577) (C2H4), which is characteristic of cyclic ketones. The analysis of these fragments helps to confirm the spirocyclic structure. In studies of related 1,3-diketones, it has been shown that different tautomers can be separated by gas chromatography and yield distinct mass spectra, allowing their individual fragmentation pathways to be studied. core.ac.uk

Table 2: Molecular Identification Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₀O nih.gov
Molecular Weight ( g/mol ) 110.15 nih.gov
Monoisotopic Mass (Da) 110.073164938 nih.gov

This data, confirmed by MS, is fundamental for verifying the successful synthesis and purity of this compound before its use in further applications.

Theoretical and Computational Chemistry of Spiro 3.3 Heptan 1 One

Quantum Chemical Calculations of Molecular Structures and Conformers

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in spiro[3.3]heptan-1-one and understanding its conformational flexibility.

Conformational Landscapes and Ring Puckering Analysis

The conformational landscape of this compound is defined by the puckering of its two cyclobutane (B1203170) rings. ox.ac.uk Computational studies have shown that spiro[3.3]hept-1-ylidene, a related carbene, can exist in four distinct geometric conformations, which directly impacts its reactivity. researchgate.netacs.org Two of these conformers exhibit significantly puckered cyclobutylidene units, similar to cyclobutylidene itself, while the other two are flatter. researchgate.netacs.org This conformational flexibility is a key determinant in the transition state selection for its subsequent rearrangements. researchgate.net The study of ring puckering is crucial for understanding the geometry and physical and chemical properties of cyclic molecules. ox.ac.uk

Investigation of Strain Energy and Stability

The inherent strain in the spiro[3.3]heptane framework is a defining characteristic that significantly influences its stability and chemical behavior.

Computational Methodologies for Strain Energy Quantification

Several computational methods are used to quantify the strain energy of hydrocarbons like spiro[3.3]heptane. mdpi.com One common approach involves using electronic structure theory to compute the energies of components in an isodesmic or homodesmotic reaction. mdpi.com Another method is to calculate the enthalpy of formation and compare it to strain-free estimates derived from group equivalent methods, such as those developed by Benson. researchgate.netmdpi.com A more direct computation of hydrocarbon strain energies can be achieved using computational group equivalents, with parameters available at various high levels of electronic structure theory. researchgate.netmdpi.com These methods provide a precise, albeit somewhat arbitrarily defined, measure of strain. researchgate.net

Comparative Analysis of Strain in Spiro[3.3]heptane vs. Other Spiroalkanes and Bicyclic Systems

The strain energy of spiro[3.3]heptane is a subject of considerable interest and comparison with other cyclic systems. The strain of spiro[3.3]octane (a related compound) is approximately the sum of the strain energies of two cyclobutane rings (51.0 kcal/mol vs. 53.6 kcal/mol). mdpi.com This principle of ring strain additivity is also observed in other spiroalkanes like spiro[5.5]undecane. mdpi.com However, this additivity has its limits, as seen in the case of spiropentane, where the strain energy significantly exceeds that of two cyclopropane (B1198618) rings. mdpi.com The strain in spiro[3.3]heptane derivatives is also influenced by substituents. For instance, the introduction of multiple substituents can dramatically increase the strain energy due to non-bonded repulsions. acs.org

Transition State Analysis and Reaction Energetics

Computational chemistry plays a vital role in understanding the reaction mechanisms and energetics of this compound and related compounds.

A notable example is the study of the strained carbene spiro[3.3]hept-1-ylidene, which is generated from the corresponding p-tosylhydrazone sodium salt. researchgate.netacs.org This intermediate undergoes competing mdpi.com-sigmatropic rearrangements. researchgate.netacs.org Computational analysis of the transition states and activation energies for these rearrangements helps to explain the observed product selectivities. researchgate.netacs.org For example, the ring-contraction to form cyclopropylidenecyclobutane (B169175) is found to be kinetically favored over the ring-expansion to bicyclo[3.2.0]hept-1(5)-ene. researchgate.net

Furthermore, novel synthetic routes to the this compound motif have been developed, such as the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.govresearchgate.netnih.gov Computational studies can elucidate the reaction mechanism, which likely proceeds through the protonation of the bicyclobutyl moiety followed by a mdpi.com-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govresearchgate.netnih.gov

Elucidation of Activation Energies for Rearrangements

While direct studies on the rearrangement of this compound are scarce, computational chemistry has been employed to investigate the rearrangements of the closely related carbene, Spiro[3.3]hept-1-ylidene . This carbene, which can be generated from the corresponding p-tosylhydrazone sodium salt of this compound, undergoes competitive nih.gov-sigmatropic rearrangements. nih.govacs.org

These rearrangements involve two primary competing pathways:

Ring-contraction: A 1,2-carbon atom shift leading to the formation of cyclopropylidenecyclobutane .

Ring-expansion: A 1,2-carbon atom shift resulting in bicyclo[3.2.0]hept-1(5)-ene . nih.govacs.org

Computational studies have been crucial in determining the activation energies for these pathways, thereby explaining the experimental product distributions. The calculations revealed that the ring-contraction pathway is kinetically favored over the ring-expansion pathway. nih.govacs.org Accounting for the conversion of primary products to secondary ones, the ring-contraction is favored over ring-expansion by a factor of 6.7:1. nih.govacs.org

In a different context, the formation of the this compound skeleton can be achieved through a "strain-relocating" semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.gov This reaction proceeds in the presence of an acid, likely via the protonation of the bicyclobutyl group, followed by a nih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. nih.gov

Furthermore, computational studies on other spirocyclic systems, such as the tandem Nazarov cyclization/semipinacol rearrangement to form Spiro[4.4]nonane-1,6-diones , have provided activation free energies for the key rearrangement step. For instance, the nih.gov-migration of a carbon atom in one of these systems was calculated to have an activation free energy of 8.2 kcal/mol. pku.edu.cn

Table 1: Calculated Activation Energies for Rearrangements in Related Spirocyclic Systems
Reactant/IntermediateRearrangement TypeProduct(s)Calculated Activation Energy (kcal/mol)Computational MethodReference
Spiro[3.3]hept-1-ylidene nih.gov-Sigmatropic (Ring-contraction)CyclopropylidenecyclobutaneData not specifiedComputational Chemistry nih.govacs.org
Spiro[3.3]hept-1-ylidene nih.gov-Sigmatropic (Ring-expansion)Bicyclo[3.2.0]hept-1(5)-eneData not specifiedComputational Chemistry nih.govacs.org
Divinyl Ketone DerivativeSemipinacol RearrangementSpiro[4.4]nonane-1,6-dione8.2DFT pku.edu.cn

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy reaction pathway (MERP) from a transition state to the corresponding reactants and products. acs.orgnih.gov This method verifies that a calculated transition state structure indeed connects the intended reactant and product minima on the potential energy surface. rsc.org

The IRC path is defined in mass-weighted Cartesian coordinates and can be conceptualized as the trajectory a molecule would follow if it were to move down from the transition state with infinitesimal kinetic energy. nih.gov The procedure involves starting at the transition state geometry and taking small steps along the direction of the vibrational mode corresponding to the single imaginary frequency. vulcanchem.com

While specific IRC calculations for rearrangements of this compound are not readily found in the literature, they are a standard procedure in computational studies of reaction mechanisms. For example, in studies of C(sp³)–H bond oxygenation of bicyclic and spirocyclic hydrocarbons, IRC calculations were performed to confirm the connection between transition states and the respective reactants and products. rsc.org Similarly, IRC analysis is fundamental in understanding complex multi-step reactions, such as the Truce-Smiles rearrangement, which can proceed through spirocyclic intermediates. cdnsciencepub.com

The general steps for an IRC calculation are as follows:

Locate the transition state structure for the reaction of interest.

Calculate the vibrational frequencies to confirm the presence of a single imaginary frequency, which corresponds to the reaction coordinate at the transition state.

Initiate the IRC calculation from the transition state geometry, following the reaction path in both the forward and reverse directions.

The calculation proceeds in a series of steps, minimizing the energy at each point in the directions perpendicular to the path.

The final points of the IRC path should correspond to the reactant and product stationary points.

Electronic Structure and Reactivity Prediction

Molecular Orbital Theory and Electronic Effects on Reactivity

Molecular Orbital (MO) theory is instrumental in understanding the electronic structure and predicting the reactivity of molecules like this compound. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

For a ketone like this compound, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom (n-orbital), while the LUMO is the antibonding pi-orbital (π*) of the carbonyl group. The energy gap between the HOMO and LUMO influences the molecule's electronic transitions and its reactivity towards nucleophiles and electrophiles.

While specific MO calculations for this compound are not widely published, studies on related spiro[3.3]heptane derivatives provide valuable insights. For instance, in a study of a hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene , Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level were used to determine the HOMO and LUMO energy levels. researchgate.net In this derivative, the HOMO was found to be delocalized over half of the molecular backbone, while the LUMO was primarily located on the central fluorene (B118485) core of one half. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Spiro[3.3]heptane Derivative
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational MethodReference
4,4′-dimethoxydiphenylamine-substituted spiro[3.3]heptane-2,6-dispirofluorene (SDF-OMeTAD)-4.17-0.583.59Gaussian (B3LYP/6-31G(d)) rsc.orgresearchgate.net

The electronic effects of the spiro[3.3]heptane core itself are also of interest. The strained four-membered rings can influence the electronic properties of adjacent functional groups. In the case of this compound, the carbonyl group's reactivity is modulated by the rigid, spirocyclic framework. The geminal difluoro groups in compounds like 6,6-Difluoro-3-phenylthis compound have been shown to enhance the electrophilicity of the molecule.

Furthermore, TD-DFT calculations on 2,6-dithiaspiro[3.3]heptane 2,6-dioxide have been used to interpret its UV and circular dichroism (CD) spectra. arkat-usa.org These calculations showed that the acute C-S-C bond angle leads to a high p-character in the C-S bonds, which in turn lowers the σ* orbital energy. arkat-usa.org This demonstrates how the unique geometry of the spiro[3.3]heptane system directly impacts its electronic structure.

Applications of Spiro 3.3 Heptan 1 One in Advanced Organic and Medicinal Chemistry

Versatile Chemical Building Blocks for Organic Synthesis

The unique topology of Spiro[3.3]heptan-1-one provides a robust framework for the synthesis of novel organic compounds. Its sp3-rich character offers an alternative to traditional flat, aromatic systems, enabling the exploration of new chemical space.

Scaffolds for Construction of Complex Molecular Architectures

This compound serves as a foundational scaffold for creating intricate and functionally diverse molecules. sigmaaldrich.com Its inherent rigidity and well-defined stereochemistry allow for precise control over the spatial arrangement of substituents, a critical factor in the synthesis of biologically active compounds and advanced materials. nih.govrsc.org The spiro[3.3]heptane motif is a key element in a variety of pharmaceutical candidates, and streamlined synthetic approaches to its derivatives are actively being developed. nih.gov

Researchers have demonstrated the conversion of the ketone group in this compound into a wide array of other functionalities. chemrxiv.org These modifications allow for the creation of libraries of mono- and bi-functional spiro[3.3]heptane derivatives that can be directly incorporated into medicinal chemistry projects. chemrxiv.org For example, the ketone can be transformed into bromides, which can then be converted into organoboron compounds or carboxylic acids. chemrxiv.org Further transformations, such as the Curtius reaction on carboxylic acid derivatives, can yield anilines, showcasing the compound's versatility as a synthetic building block. chemrxiv.orgresearchgate.net

Reagent and Catalyst Roles in Organic Transformations

While primarily utilized as a structural scaffold, the reactivity of the ketone group in this compound is central to its function as a versatile building block. It acts as a substrate in numerous organic transformations that enable its elaboration into more complex structures.

Key transformations involving this compound as a substrate include:

Wolff-Kishner reduction: This reaction removes the carbonyl group, yielding the parent spiro[3.3]heptane core, which can be a target scaffold itself or an intermediate for further functionalization at other positions. chemrxiv.org

Nucleophilic additions: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols and other derivatives.

Formation of carboxylic acids and amines: Synthetic sequences starting from the ketone can lead to the introduction of essential pharmacophoric groups like carboxylic acids and amines, as demonstrated in the synthesis of various functionalized spiro[3.3]heptanes for medicinal chemistry applications. chemrxiv.orgresearchgate.net

These reactions highlight the role of this compound as a reactive platform, where the ketone serves as a synthetic handle for introducing molecular diversity and building complexity. chemrxiv.org

Advanced Scaffold Design in Medicinal Chemistry Research

In medicinal chemistry, there is a continuous effort to design novel molecular scaffolds that can improve the pharmacological properties of drug candidates. The replacement of common aromatic rings, such as benzene, with saturated, three-dimensional structures is a widely used strategy to enhance properties like solubility and metabolic stability while maintaining or improving biological activity. rsc.org

Bioisosteric Replacement Strategies for Aromatic Systems

Spiro[3.3]heptane has emerged as an effective bioisostere for the benzene ring. nih.gov A bioisostere is a chemical substituent that can be interchanged with another, broadly similar one in a molecule without significantly affecting its biological activity. The spiro[3.3]heptane core has been successfully used as a saturated replacement for phenyl rings in several bioactive compounds. nih.govrmit.edu.vn This strategy can lead to the development of novel, patent-free drug analogues with potentially improved physicochemical properties. nih.gov

Mimicry of Benzene and Phenyl Rings (e.g., mono-, meta-, para-substitution patterns)

A key advantage of the spiro[3.3]heptane scaffold is its ability to mimic the different substitution patterns of a phenyl ring. Research has shown that it can effectively replace mono-, meta-, and para-substituted benzene rings in known drugs, yielding saturated analogs that retain high potency. chemrxiv.orgenamine.netresearchgate.net

Notable examples include:

Sonidegib (meta-substituted): The meta-substituted benzene ring in this anticancer drug was replaced with a spiro[3.3]heptane core. nih.govenamine.net

Vorinostat (mono-substituted): The terminal phenyl ring in this anticancer agent was substituted with the spiro[3.3]heptane scaffold. nih.govenamine.net

Benzocaine (para-substituted): This local anesthetic saw its para-substituted phenyl ring successfully replaced by the spiro[3.3]heptane motif. nih.govenamine.net

The incorporation of the spiro[3.3]heptane moiety can influence key drug-like properties. For instance, in the case of Sonidegib analogs, replacing the phenyl ring with spiro[3.3]heptane led to a decrease in the calculated lipophilicity (clogP), although it also resulted in reduced metabolic stability in human liver microsomes in this specific case. chemrxiv.org

CompoundParent DrugSubstitution Pattern MimickedCalculated Lipophilicity (clogP)Metabolic Stability (CLint, μL min-1 mg-1)
Sonidegib-meta-6.818
trans-76 (analog)Sonidegibmeta-6.036
cis-76 (analog)Sonidegibmeta-6.0156
Non-collinear Exit Vectors in Bioisosteric Design

The spatial orientation of substituents on a molecular scaffold is defined by "exit vectors." For many years, it was believed that successful saturated bioisosteres for para-substituted benzene rings, such as bicyclo[1.1.1]pentane and cubane, needed to have collinear exit vectors that mimic the linear 1,4-substitution of the aromatic ring. chemrxiv.org

However, the spiro[3.3]heptane scaffold challenges this paradigm. It possesses non-collinear exit vectors, meaning the bonds to its substituents are not aligned in a straight line. chemrxiv.orgnih.gov Despite this geometric difference, it has proven to be an excellent mimic of the phenyl ring. chemrxiv.orgresearchgate.net This discovery is significant as it demonstrates that strict collinearity is not a prerequisite for effective bioisosterism, broadening the range of scaffolds that can be considered for drug design. chemrxiv.org The dense and rigid nature of spirocycles with four-membered rings creates spatially well-defined exit vectors that are advantageous for exploring three-dimensional chemical space. sigmaaldrich.comrsc.org

A comparison of the geometric parameters between para-substituted benzene rings and the spiro[3.3]heptane scaffold reveals distinct differences, yet biological activity is often retained.

ParameterDescriptionpara-Substituted BenzeneSpiro[3.3]heptane
Exit Vector Angles (φ1, φ2) Angle of substituent vectors relative to the core axis~0° (collinear)22.8–29.7° (non-collinear)
Planarity Angle (|θ|) Angle between the planes defined by the exit vectors~0° (planar)129–130° (non-planar)

This demonstrates that the spiro[3.3]heptane scaffold provides a fundamentally different, non-planar, and non-collinear presentation of substituents compared to a benzene ring, yet it can successfully occupy the same binding pockets, opening new avenues for scaffold-hopping and drug design. chemrxiv.orgresearchgate.net

Saturated Heterocycle Bioisosteres

The rigid, three-dimensional structure of the spiro[3.3]heptane framework has made its heterocyclic derivatives attractive candidates for bioisosteric replacement of common saturated heterocycles in medicinal chemistry. This strategy aims to improve physicochemical and pharmacological properties of drug candidates while retaining or enhancing biological activity.

Replacement for Piperidine, Morpholine, and Piperazine Motifs

Heterocyclic derivatives of spiro[3.3]heptane have been successfully employed as bioisosteres for frequently used six-membered rings like piperidine, morpholine, and piperazine. rsc.org These replacements can lead to significant improvements in properties such as selectivity and metabolic stability. rsc.org

Piperidine Bioisosteres: 2-Azaspiro[3.3]heptane has been introduced as a bioisostere for the piperidine core, notably offering increased water solubility. rsc.org Similarly, 1-azaspiro[3.3]heptanes have been synthesized and validated as a next-generation piperidine bioisostere. rsc.orgscienceopen.comnih.gov These spirocyclic analogs can offer a different vector for substituent placement compared to the parent piperidine ring.

Morpholine Bioisosteres: The 2-oxa-6-azaspiro[3.3]heptane motif serves as a valuable bioisostere for morpholine. rsc.org An analysis of this substitution in various chemical series has shown that introducing the spirocyclic center can lower the lipophilicity (logD7.4) by as much as -1.0 compared to the original morpholine-containing molecule. nih.gov This counterintuitive effect, where adding a carbon atom decreases lipophilicity, is often rationalized by an increase in the basicity of the nitrogen atom. nih.gov For example, a spiro-morpholine analog of the antibacterial agent linezolid was developed to tackle non-oxidative metabolism and retained its activity against multiple bacterial strains. nih.gov

Piperazine Bioisosteres: 2,6-Diazaspiro[3.3]heptane is a recognized bioisostere for piperazine. rsc.org A notable example is the replacement of the piperazine ring in the anticancer drug Olaparib with a 2,6-diazaspiro[3.3]heptane moiety, which resulted in a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity. rsc.org

Original HeterocycleSpiro[3.3]heptane-based BioisostereKey Features and Advantages
Piperidine1-Azaspiro[3.3]heptane, 2-Azaspiro[3.3]heptaneIncreased water solubility, novel substitution vectors rsc.org
Morpholine2-Oxa-6-azaspiro[3.3]heptaneCan lower lipophilicity (logD), improve metabolic stability rsc.orgnih.gov
Piperazine2,6-Diazaspiro[3.3]heptaneCan improve target selectivity and reduce cytotoxicity rsc.org

Impact on Conformational Restriction and Ligand Design

Conformational restriction is a widely used strategy in drug design to enhance the potency and selectivity of a ligand for its biological target. researchgate.netnih.gov By rigidifying a flexible molecule into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity. researchgate.net

The spiro[3.3]heptane scaffold is an effective tool for implementing this strategy. Its rigid, bicyclic structure locks the relative orientation of substituents, providing a constrained framework for positioning pharmacophoric elements. rsc.orgresearchgate.net The inclusion of the strained four-membered rings results in a denser molecular space and allows for the precise placement of exit vectors in three-dimensional space. rsc.org This high molecular rigidity and predictable vectorization can be crucial for optimizing interactions within a receptor's binding pocket. researchgate.net By pre-organizing the ligand in a conformation favorable for binding, the spiro[3.3]heptane core helps to minimize the conformational energy penalty that a flexible ligand would otherwise have to pay upon binding to a receptor. nih.govresearchgate.net

Integration into Pharmaceutical Lead Compounds and Candidates

The unique structural and physicochemical properties of the spiro[3.3]heptane core have led to its incorporation into analogs of several approved drugs, demonstrating its utility as a saturated bioisostere for various phenyl rings. chemrxiv.org This approach has yielded patent-free drug analogs with retained or even improved biological activity. researchgate.netchemrxiv.orgresearchgate.net

Examples in Anticancer Drug Analogs (e.g., Sonidegib, Vorinostat)

The spiro[3.3]heptane scaffold has been successfully integrated into analogs of established anticancer agents, replacing phenyl groups to generate novel, saturated compounds.

Sonidegib Analog: The central meta-substituted benzene ring in the Hedgehog signaling pathway inhibitor Sonidegib was replaced with a spiro[3.3]heptane core. researchgate.netresearchgate.net This modification resulted in a patent-free analog that maintained high potency. chemrxiv.org

Vorinostat Analog: In the case of the histone deacetylase (HDAC) inhibitor Vorinostat, the terminal phenyl ring was replaced by a spiro[3.3]heptane moiety. researchgate.netresearchgate.net The resulting saturated analog also demonstrated high activity in biological assays. chemrxiv.org

Original DrugTherapeutic ClassReplaced MoietySpiro[3.3]heptane-based Analog Feature
SonidegibAnticancer (Hedgehog Pathway Inhibitor)meta-Substituted Phenyl RingRetained high potency chemrxiv.orgresearchgate.net
VorinostatAnticancer (HDAC Inhibitor)Phenyl RingRetained high activity chemrxiv.orgresearchgate.net
Examples in Anesthetic Drug Analogs (e.g., Benzocaine, Bupivacaine)

The versatility of spiro[3.3]heptane-based bioisosterism has also been demonstrated in the field of anesthetics.

Benzocaine Analog: The para-substituted benzene ring of the local anesthetic Benzocaine was replaced with a spiro[3.3]heptane scaffold. researchgate.netchemrxiv.orgresearchgate.net The resulting analog showed a significant antinociceptive effect, with an activity profile very similar to that of Benzocaine in preclinical models. chemrxiv.orgmykhailiukchem.org This analog also exhibited lower lipophilicity (LogD7.4) and higher metabolic stability compared to the parent drug. mykhailiukchem.org

Bupivacaine Analog: The piperidine ring in the local anesthetic Bupivacaine was replaced with a 1-azaspiro[3.3]heptane core. scienceopen.comnih.gov This modification yielded a new, patent-free analog with high anesthetic activity. scienceopen.comnih.gov Another analog utilizing a 2-azaspiro[3.3]heptane core also showed similar activity to bupivacaine in vivo, along with a faster onset of action. princeton.edu

Original DrugTherapeutic ClassReplaced MoietySpiro[3.3]heptane-based Analog Feature
BenzocaineLocal Anestheticpara-Substituted Phenyl RingSimilar in vivo activity, lower lipophilicity, higher metabolic stability chemrxiv.orgmykhailiukchem.org
BupivacaineLocal AnestheticPiperidine RingRetained high anesthetic activity scienceopen.comnih.gov

Contribution to the Optimization of Drug-Likeness Parameters (General Discussion)

In medicinal chemistry, the spiro[3.3]heptane moiety is increasingly utilized as a saturated, three-dimensional bioisostere for mono-, meta-, and para-substituted phenyl rings. nih.govacs.orgnih.gov This substitution strategy aims to improve the physicochemical properties of drug candidates, collectively known as drug-likeness, by moving away from flat, aromatic structures which can sometimes be associated with metabolic liabilities. The replacement of a phenyl ring with the spiro[3.3]heptane scaffold can favorably modulate parameters such as lipophilicity, metabolic stability, and solubility. researchgate.netresearchgate.net

Research has demonstrated that incorporating the spiro[3.3]heptane core can lead to patent-free analogs of established drugs that retain high biological activity. nih.govnih.govchemrxiv.org For instance, when the meta-benzene ring in the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core, the resulting analogs showed a significant decrease in calculated lipophilicity (clogP) by approximately 0.8 units, while maintaining aqueous solubility. researchgate.net While the experimental lipophilicity (logD) remained high, the modification demonstrated a clear impact on calculated values. researchgate.net However, this structural change also led to a reduction in metabolic stability in human liver microsomes. nih.gov

In another example, analogs of the anticancer drug Vorinostat were synthesized where the terminal phenyl group was replaced with the spiro[3.3]heptane scaffold. researchgate.net These saturated analogs demonstrated potent cytotoxic action on human hepatocellular carcinoma cells, indicating that the spirocyclic core could effectively mimic the phenyl ring's role in biological interactions. researchgate.net

The table below summarizes the comparative physicochemical properties of selected drugs and their spiro[3.3]heptane-based analogs.

CompoundParent DrugclogPlogD (pH 7.4)Aqueous Solubility (µM)Metabolic Half-Life (t½, min)
Sonidegib -6.8≥ 3.5≤ 193
trans-76 Sonidegib Analog6.0≥ 3.5≤ 147
cis-76 Sonidegib Analog6.0≥ 3.5≤ 111

Data sourced from studies on benzene bioisosteres. nih.govresearchgate.net

This strategic replacement allows medicinal chemists to fine-tune molecular properties, escape crowded patent landscapes, and explore novel chemical space while preserving essential pharmacophoric features. nih.govchemrxiv.org

Applications in Supramolecular Chemistry

The rigid and well-defined geometry of the spiro[3.3]heptane skeleton makes it an attractive building block in supramolecular chemistry. chemrxiv.org While direct applications of this compound are not extensively documented, derivatives such as spiro[3.3]heptane-2,6-dicarboxylic acid have been successfully employed in the construction of discrete metallosupramolecular species. rsc.org The predictable orientation of functional groups appended to the spirocyclic core allows for the programmed assembly of complex architectures.

The axially chiral nature of 2,6-disubstituted spiro[3.3]heptanes provides an additional design element for creating chiral cavities and frameworks for enantioselective recognition and catalysis. rsc.org The non-aromatic, rigid backbone offers a sterically distinct alternative to conventional aromatic linkers, which can influence the packing and intermolecular interactions within the supramolecular assembly. rsc.org

Role in Polymer Chemistry

The spiro[3.3]heptane scaffold holds potential for applications in polymer chemistry, where the introduction of rigid, three-dimensional units can significantly influence the properties of the resulting materials. chemrxiv.org Incorporating this motif into polymer backbones can enhance thermal stability, reduce chain packing, and alter solubility characteristics. This compound and its derivatives can serve as precursors to monomers used in the synthesis of advanced polymers and coatings. myskinrecipes.com The stability and defined structure of the spiro-core are desirable for creating materials with predictable physical and chemical properties. myskinrecipes.com Although a niche area, the use of spiro-compounds in two-directional cascade polymer synthesis has been explored, suggesting a role for such compact cores in creating complex polymer architectures. chemrxiv.org

Potential in Agrochemistry Research

The principles of bioisosterism that make the spiro[3.3]heptane core valuable in medicinal chemistry are also applicable to agrochemistry. chemrxiv.org The replacement of phenyl rings in pesticides and herbicides with this saturated scaffold could lead to new active ingredients with improved properties, such as enhanced environmental stability, altered soil mobility, or a more favorable toxicological profile. While the literature suggests this potential, specific research detailing the incorporation of this compound or its derivatives into agrochemical candidates is not yet widely reported. chemrxiv.org

Material Science Applications (e.g., Metal-Organic Frameworks)

One of the most promising applications of the spiro[3.3]heptane framework in material science is its use as a building block for Metal-Organic Frameworks (MOFs). nih.govrsc.orgiucr.orgacs.org MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The derivative spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) has been investigated as a non-aromatic, rigid aliphatic linker to create novel MOFs. rsc.org

Using this spirocyclic dicarboxylate as a bioisosteric replacement for terephthalic acid allows for the design of MOFs with unique pore environments and structural properties. rsc.orgacs.org The greater steric bulk of the spiro[3.3]heptane backbone compared to a simple benzene ring can be used to control the degree of interpenetration in MOF structures—a common phenomenon that can reduce porosity. rsc.org

Key research findings in this area include:

Synthesis of Chiral MOFs: The enantiopure (R)-spiro[3.3]heptane-2,6-dicarboxylic acid has been used to synthesize a new homochiral MOF, named WIG-5. iucr.org This material crystallizes in a chiral space group and is composed of tetranuclear zinc clusters linked by the spiro-ligand. Such chiral frameworks are studied for applications in enantioselective separation and catalysis. iucr.org

Pore-Space-Partitioned MOFs: A family of isoreticular MOFs has been developed using spiro[3.3]heptane-2,6-dicarboxylic acid as the primary framework module. nih.govacs.org These materials demonstrate excellent gas sorption properties, including high uptake capacity for carbon dioxide and small hydrocarbons. They show promising performance for important industrial gas separations, such as acetylene/carbon dioxide and propane/methane mixtures. nih.gov

The use of spiro[3.3]heptane-based linkers represents an emerging strategy to create robust, non-aromatic MOFs with tailored porosity and functionality for applications in gas storage and separation. nih.govacs.org

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Pathways

The synthesis of the highly strained spiro[3.3]heptan-1-one core has traditionally relied on methods such as the oxidative Meinwald rearrangement, acid-mediated semipinacol rearrangement of 1-cyclopropylcyclobutanols, or the [2+2] cycloaddition of ketenes with methylenecyclobutane (B73084) nih.gov. However, the demand for substituted and optically active derivatives for drug discovery has spurred the development of more efficient and versatile synthetic strategies.

A significant recent advancement is the synthesis of spiro[3.3]heptan-1-ones through a 'strain-relocating' semipinacol rearrangement nih.govresearchgate.netx-mol.com. This approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, rearranges to afford the sulfonyl-substituted this compound nih.govresearchgate.net. A key advantage of this method is its ability to be performed in a telescopic manner, enhancing efficiency nih.gov. Furthermore, the process has been shown to be fully regioselective and stereospecific when starting with a substituted cyclopropanone (B1606653) equivalent, providing access to optically active 3-substituted spiro[3.3]heptan-1-ones for the first time nih.govresearchgate.net.

Future research will likely focus on expanding the substrate scope of these novel rearrangements, developing catalytic and enantioselective variants to avoid the use of stoichiometric chiral auxiliaries, and exploring entirely new synthetic disconnections to access this strained ring system. The development of practical, large-scale syntheses is crucial for the industrial application of this compound and its derivatives acs.org.

Exploration of Unprecedented Reactivity and Derivatization Strategies

The inherent ring strain of this compound suggests unique reactivity that is yet to be fully explored. The ketone functionality serves as a primary handle for a wide range of chemical transformations. Research has demonstrated the derivatization of related spiro[3.3]heptane ketones through standard modifications like the Wolff-Kishner reduction, followed by functionalization to introduce carboxylic acids or boronic acids, creating valuable building blocks for medicinal chemistry chemrxiv.org.

Emerging strategies are moving beyond simple ketone modifications. For instance, engineered P450BM3 enzymes have been used to achieve selective distal hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide, a related scaffold acs.org. Subsequent tethered C–H amination reactions on these hydroxylated products lead to trisubstituted spiro[3.3]heptane motifs, showcasing a sophisticated approach to functionalizing the saturated core acs.org. The unique stereochemistry of the spiro[3.3]heptane framework is also being leveraged, with enzyme-catalyzed asymmetric hydrolysis being used to resolve racemic 2,6-disubstituted derivatives that exhibit axial chirality rsc.org.

Future efforts will likely concentrate on leveraging the strain of the cyclobutane (B1203170) rings to drive novel ring-opening or ring-expansion reactions, uncovering new synthetic pathways. The development of site-selective C-H functionalization methods for the spiro[3.3]heptane core is another promising avenue that would rapidly enable the synthesis of diverse compound libraries.

Integration with Flow Chemistry and Automated Synthesis Technologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and greater efficiency spirochem.com. While specific reports on the flow synthesis of this compound are still emerging, the application of this technology to related strained spirocyclic systems highlights its potential. For example, a robust and mild flow-assisted two-step protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from a highly strained azabicyclo[1.1.0]butyl intermediate researchgate.netresearchgate.net.

The modular nature of flow systems is particularly well-suited for the multi-step synthesis of active pharmaceutical ingredients (APIs) and allows for the integration of in-line analysis and purification spirochem.comresearchgate.net. Given the often energetic or thermally sensitive nature of intermediates in strained-ring synthesis, flow reactors provide a safer and more controlled environment. Future work will undoubtedly focus on adapting the novel synthetic methods for this compound, such as the semipinacol rearrangement, to continuous flow platforms. This integration will be critical for producing these building blocks on an industrial scale and for enabling high-throughput synthesis of derivative libraries for drug discovery.

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry is becoming an indispensable tool in modern drug discovery. For the spiro[3.3]heptane scaffold, computational methods are being used to predict and rationalize its utility as a bioisostere. Theoretical studies were employed to validate the potential of the related 1-oxa-2,6-diazaspiro[3.3]heptane as a bioisostere for piperazine researchgate.netresearchgate.net.

Furthermore, computational tools are being used to design and assess virtual compound libraries. Software has been utilized to show that monofluorinated spiro[3.3]heptane building blocks exhibit a high propensity to populate "lead-like" chemical space compared to their non-fluorinated or di-fluorinated counterparts, while maintaining desirable three-dimensionality researchgate.net. These in silico methods allow researchers to prioritize synthetic targets and design molecules with optimized physicochemical properties, such as solubility and lipophilicity, before committing to resource-intensive laboratory synthesis. The future will see an increased use of advanced molecular modeling and machine learning algorithms to design this compound derivatives with specific binding affinities for biological targets and tailored material properties.

Broadening the Scope of Bioisosteric Applications and Scaffold Diversification

The most significant driver for the interest in spiro[3.3]heptane-based structures is their application as three-dimensional, saturated bioisosteres for flat aromatic rings rsc.org. The spiro[3.3]heptane core has been successfully demonstrated as a non-classical, saturated replacement for mono-, meta-, and para-substituted phenyl rings chemrxiv.orgnih.govenamine.net. This substitution can lead to compounds with improved metabolic stability, enhanced solubility, and novel intellectual property positions rsc.orgrsc.org.

Striking examples of this bioisosteric replacement include the incorporation of the spiro[3.3]heptane scaffold into analogs of FDA-approved drugs. It has been used to replace the meta-benzene ring in the anticancer drug Sonidegib, the phenyl ring in the anticancer drug Vorinostat, and the para-benzene ring in the anesthetic Benzocaine, resulting in patent-free saturated analogs with high biological activity researchgate.netchemrxiv.orgnih.gov.

Scaffold diversification is another critical area of research. By introducing heteroatoms into the spiro[3.3]heptane framework, a wide range of novel building blocks can be accessed. Significant research has gone into the synthesis of derivatives like 2,6-diazaspiro[3.3]heptane (a piperazine bioisostere), 2-oxaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane (a piperidine bioisostere) rsc.org. The synthesis of libraries of spiro[3.3]heptane-based amino acids, such as glutamic acid analogs, further illustrates the potential for creating conformationally restricted probes for biological systems nih.govnih.gov. Future work will continue to expand this "toolbox" of spiro[3.3]heptane-based scaffolds, providing medicinal chemists with a rich collection of three-dimensional building blocks to tackle challenging biological targets.

Q & A

Q. Basic Research Focus

  • Protocol Standardization : Document reaction parameters (e.g., inert atmosphere, humidity control) and purification steps (e.g., column packing density).
  • Batch Consistency : Use high-purity reagents and pre-dried solvents.
  • Replication : Perform triplicate runs for critical steps (e.g., cyclization) and report average yields with standard deviations .
  • Supplementary Data : Provide detailed spectra and chromatograms in supporting information to verify reproducibility .

How do steric and electronic effects influence the regioselectivity in functionalizing this compound?

Advanced Research Focus
The spirocyclic structure imposes significant steric hindrance, favoring reactions at the less hindered ketone position. Electronic effects are probed via Hammett plots using para-substituted derivatives. For example, electron-withdrawing groups (EWGs) increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack. Conversely, steric bulk at adjacent carbons directs functionalization to alternative sites, as shown in diazaspiro derivatives . Mechanistic studies using deuterium labeling or kinetic isotope effects (KIEs) further elucidate these trends .

What methodologies validate the purity and identity of this compound derivatives in the absence of crystallographic data?

Q. Advanced Research Focus

  • Combined Spectroscopic Analysis : Correlate 13C NMR chemical shifts with DFT-predicted values to confirm regiochemistry.
  • Dynamic Nuclear Polarization (DNP) : Enhances sensitivity in low-concentration samples for accurate structural elucidation.
  • Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns distinguish isomers by comparing experimental and simulated spectra .

How can this compound serve as a scaffold for developing bioactive compounds?

Advanced Research Focus
The rigid spirocyclic core is ideal for probing 3D pharmacophore space. Structure-activity relationship (SAR) studies involve:

  • Functionalization : Introducing heteroatoms (e.g., nitrogen via diazaspiro analogs) to modulate binding affinity .
  • Conformational Analysis : Use NMR-based restraints and molecular docking to predict target engagement (e.g., enzyme active sites).
  • Biological Assays : Prioritize derivatives with low cytotoxicity (IC50 > 10 µM) and high selectivity (e.g., >100-fold vs. off-target receptors) .

What statistical frameworks are appropriate for analyzing contradictory data in this compound studies?

Q. Advanced Research Focus

  • Bayesian Inference : Quantifies confidence in dr values when NMR data is ambiguous.
  • Multivariate Analysis : Identifies confounding variables (e.g., solvent polarity, temperature) in yield optimization.
  • Meta-Analysis : Aggregates data from independent studies to resolve inconsistencies, weighted by sample size and methodological rigor .

How can researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound?

Q. Methodological Guidance

  • Feasibility : Assess synthetic accessibility (e.g., <5 steps) and characterization tools available.
  • Novelty : Target underexplored functionalizations (e.g., photochemical reactions).
  • Relevance : Align with broader goals like drug discovery or materials science. Example: "Does introducing fluorinated groups enhance the metabolic stability of this compound-based inhibitors?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.